2,2-Dimethyl-1-(methylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-1-(methylsulfonyl)piperazine is a chemical compound with the CAS Number: 956075-54-0 . It has a molecular weight of 192.28 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C7H16N2O2S/c1-7(2)6-8-4-5-9(7)12(3,10)11/h8H,4-6H2,1-3H3 . The InChI key is CPCSGLIYTODURB-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Hyperbranched Polymers Synthesis
A novel strategy for the synthesis of hyperbranched polymers utilizing commercially available A2 type and BB‘2 type monomers has been developed. This research focuses on the polyaddition of 1-(2-aminoethyl)piperazine to divinyl sulfone to create hyperbranched polysulfone−amine with multiamino groups. These polymers show solubility in water and various organic solvents, indicating their potential for broad applications in materials science (D. Yan & Chao Gao, 2000).
Drug Metabolism
The metabolism of Lu AA21004, a novel antidepressant, involves oxidative pathways leading to various metabolites, including a sulfoxide, an N-hydroxylated piperazine, and a benzylic alcohol. This study elucidates the enzymes involved in these metabolic pathways, highlighting the role of cytochrome P450 enzymes in drug metabolism and detoxification processes (Mette G. Hvenegaard et al., 2012).
Antioxidant Properties for Age-Related Diseases
Compounds analogues to N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide, exhibiting antioxidant properties, have been synthesized for the treatment of age-related diseases like cataracts, age-related macular degeneration (AMD), and Alzheimer's dementia (AD). These compounds, by possessing free radical scavenger groups, show promise in protecting cells against oxidative stress-induced damage (Hongxiao Jin et al., 2010).
Anticancer Activity
The anticancer activity of polyfunctional substituted 1,3-thiazoles, with piperazine substituents, was explored through in vitro screening on various cancer cell lines. Some compounds demonstrated significant anticancer activity, suggesting the potential of piperazine derivatives in cancer treatment strategies (Kostyantyn Turov, 2020).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2,2-Dimethyl-1-(methylsulfonyl)piperazine are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
As with the target of action, ongoing research is expected to provide more information on how this compound interacts with its targets .
Biochemical Pathways
Piperazine derivatives have been found to have a wide range of biological and pharmaceutical activity .
Pharmacokinetics
The compound’s bioavailability, half-life, metabolism, and excretion patterns remain to be determined .
Properties
IUPAC Name |
2,2-dimethyl-1-methylsulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S/c1-7(2)6-8-4-5-9(7)12(3,10)11/h8H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCSGLIYTODURB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCN1S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.